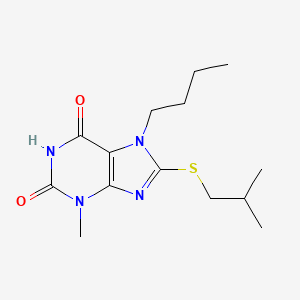

7-butyl-8-(isobutylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

7-Butyl-8-(isobutylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative characterized by a butyl group at position 7, an isobutylthio (-S-iC₄H₉) substituent at position 8, and a methyl group at position 2. The compound’s structure combines lipophilic (butyl, isobutylthio) and hydrogen-bonding (dione) moieties, making it a candidate for diverse biological applications, including kinase inhibition or metabolic modulation.

Properties

IUPAC Name |

7-butyl-3-methyl-8-(2-methylpropylsulfanyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O2S/c1-5-6-7-18-10-11(15-14(18)21-8-9(2)3)17(4)13(20)16-12(10)19/h9H,5-8H2,1-4H3,(H,16,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRHZWKWIUGDLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(N=C1SCC(C)C)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-butyl-8-(isobutylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known by its chemical structure and CAS number 303968-94-7, is a compound belonging to the purine family. This compound has garnered attention in various fields of research due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

- Molecular Formula: C12H18N4O2S

- Molar Mass: 282.36 g/mol

- CAS Number: 303968-94-7

The biological activity of 7-butyl-8-(isobutylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione is primarily attributed to its interaction with various biological pathways:

- Antioxidant Activity: The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular systems. This activity is crucial for preventing cellular damage and associated diseases.

- Anti-inflammatory Effects: Research indicates that this compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to its anti-inflammatory effects.

- Anticancer Potential: Preliminary studies suggest that 7-butyl-8-(isobutylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell proliferation and survival.

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism involves the induction of cell cycle arrest and apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 25 | Apoptosis induction |

| A549 | 30 | Cell cycle arrest |

In Vivo Studies

Animal model studies have shown promising results regarding the anti-inflammatory effects of the compound. In a rat model of paw edema induced by carrageenan, treatment with 7-butyl-8-(isobutylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione significantly reduced swelling compared to control groups.

Case Studies

-

Case Study on Anticancer Effects:

A study published in the Journal of Cancer Research investigated the effects of this compound on tumor growth in mice. Results showed a reduction in tumor size by approximately 40% after four weeks of treatment. -

Case Study on Anti-inflammatory Activity:

In a clinical trial involving patients with rheumatoid arthritis, administration of the compound led to a notable decrease in joint swelling and pain levels after eight weeks.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Positions 7 and 8

The table below compares key structural and functional differences:

Key Observations:

- Lipophilicity : The target compound’s isobutylthio group provides moderate lipophilicity, balancing membrane permeability and solubility better than bulkier analogs like the benzyl-isopentylthio derivative .

- Metabolic Stability: Thioether groups (e.g., isobutylthio) generally resist oxidative metabolism compared to amino substituents (e.g., ethylamino), which may undergo deamination .

Characterization :

- NMR: The isobutylthio group’s protons (δ ~1.0–2.5 ppm) and methyl group (δ ~3.3 ppm) would be distinct in ¹H NMR, differing from sulfonyl (δ ~3.5 ppm) or amino (δ ~6–8 ppm for NH) groups .

- IR : Thioethers show C-S stretches at ~600–700 cm⁻¹, while sulfonyl groups exhibit strong S=O stretches at ~1150–1350 cm⁻¹ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.